molecular formula C20H23N3 B11976725 N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine

N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11976725
M. Wt: 305.4 g/mol
InChI Key: ZPQXCOCXZPFXBJ-QZIGRMKYSA-N
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Description

N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with phenyl and propenylidene groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine typically involves the condensation of appropriate aldehydes or ketones with piperazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-3-phenyl-2-propenylidene)-2-phenylacetohydrazide
  • N-(2-Methyl-3-phenyl-2-propenylidene)-2-(2-naphthyloxy)propanohydrazide

Uniqueness

N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

(E,E)-2-methyl-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C20H23N3/c1-18(16-19-8-4-2-5-9-19)17-21-23-14-12-22(13-15-23)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3/b18-16+,21-17+

InChI Key

ZPQXCOCXZPFXBJ-QZIGRMKYSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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